2-(benzoyloxy)benzoic acid
Overview
Description
2-(benzoyloxy)benzoic acid, also known as salicylic acid benzyl ether, is an organic compound with the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a benzoyloxy group attached to the benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(benzoyloxy)benzoic acid can be synthesized through the esterification of salicylic acid with benzyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(benzoyloxy)benzoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield salicylic acid and benzyl alcohol.
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Hydrolysis: Salicylic acid and benzyl alcohol.
Oxidation: Benzoic acid derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-(benzoyloxy)benzoic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the formulation of topical treatments.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of 2-(benzoyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to a reduction in the production of pro-inflammatory mediators. Additionally, it can interact with cellular receptors to modulate immune responses and exert antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: A precursor to 2-(benzoyloxy)benzoic acid, known for its use in acne treatment and as an anti-inflammatory agent.
Benzoic Acid: A simple aromatic carboxylic acid used as a food preservative and in the synthesis of various organic compounds.
4-Benzyloxybenzoic Acid: A structural isomer with similar chemical properties but different reactivity and applications
Uniqueness
This compound is unique due to its specific ester linkage, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-benzoyloxybenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-13(16)11-8-4-5-9-12(11)18-14(17)10-6-2-1-3-7-10/h1-9H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOVSKMNRYAVJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70963436 | |
Record name | 2-(Benzoyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70963436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4578-66-9 | |
Record name | 2-(Benzoyloxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4578-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzoyloxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004578669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Benzoyloxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70963436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzoyloxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.695 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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